molecular formula C15H20FN3O2 B5316732 N~4~-(2-fluorophenyl)-N~1~,N~1~-dimethylpiperidine-1,4-dicarboxamide

N~4~-(2-fluorophenyl)-N~1~,N~1~-dimethylpiperidine-1,4-dicarboxamide

Cat. No.: B5316732
M. Wt: 293.34 g/mol
InChI Key: UYWUMVKQOOYFNV-UHFFFAOYSA-N
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Description

N~4~-(2-fluorophenyl)-N~1~,N~1~-dimethylpiperidine-1,4-dicarboxamide is a synthetic compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a fluorophenyl group attached to a piperidine ring, which is further substituted with dimethyl and dicarboxamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(2-fluorophenyl)-N~1~,N~1~-dimethylpiperidine-1,4-dicarboxamide typically involves a multi-step process. One common method starts with the preparation of the piperidine ring, followed by the introduction of the fluorophenyl group through a nucleophilic substitution reaction. The dimethyl groups are then added via alkylation reactions, and the final step involves the formation of the dicarboxamide moiety through a condensation reaction with appropriate carboxylic acid derivatives.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that facilitate the desired transformations while minimizing side reactions is crucial. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N~4~-(2-fluorophenyl)-N~1~,N~1~-dimethylpiperidine-1,4-dicarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) are used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~).

    Substitution: Halogenating agents like bromine (Br~2~) or chlorine (Cl~2~) and nucleophiles such as amines or alcohols are used under controlled temperatures and solvent conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

N~4~-(2-fluorophenyl)-N~1~,N~1~-dimethylpiperidine-1,4-dicarboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N4-(2-fluorophenyl)-N~1~,N~1~-dimethylpiperidine-1,4-dicarboxamide involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain receptors or enzymes, while the piperidine ring provides structural rigidity. The dimethyl and dicarboxamide groups contribute to its solubility and bioavailability. The compound may modulate various signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-difluorophenyl)-2-fluorobenzamide: This compound shares the fluorophenyl group but differs in the overall structure and functional groups.

    2-chloro-N-(4-chloro-2-fluorophenyl)benzamide: Similar in having halogenated aromatic rings but with different substituents and structural features.

    2-bromo-N-(2,4-dichlorophenyl)benzamide: Another halogenated benzamide with distinct chemical properties.

Uniqueness

N~4~-(2-fluorophenyl)-N~1~,N~1~-dimethylpiperidine-1,4-dicarboxamide is unique due to its specific combination of functional groups and structural features. The presence of the piperidine ring and the dicarboxamide moiety distinguishes it from other similar compounds, potentially leading to different biological activities and applications.

Properties

IUPAC Name

4-N-(2-fluorophenyl)-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FN3O2/c1-18(2)15(21)19-9-7-11(8-10-19)14(20)17-13-6-4-3-5-12(13)16/h3-6,11H,7-10H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYWUMVKQOOYFNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)N1CCC(CC1)C(=O)NC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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